molecular formula C12H10N2O2 B7837676 Methyl 3-(pyridin-3-YL)isonicotinate

Methyl 3-(pyridin-3-YL)isonicotinate

Cat. No.: B7837676
M. Wt: 214.22 g/mol
InChI Key: GGIFGCODAYULLP-UHFFFAOYSA-N
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Description

Methyl 3-(pyridin-3-YL)isonicotinate is a pyridine-based heterocyclic compound featuring a methyl ester group at the 4-position of the isonicotinate backbone and a pyridin-3-YL substituent at the 3-position. Such structural attributes make it relevant in medicinal chemistry and materials science, particularly in ligand design or as a precursor for functionalized heterocycles.

Properties

IUPAC Name

methyl 3-pyridin-3-ylpyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)10-4-6-14-8-11(10)9-3-2-5-13-7-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIFGCODAYULLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(pyridin-3-YL)isonicotinate typically involves the following steps:

  • Formation of Pyridine Derivative: The pyridine ring is synthesized through a series of reactions starting from basic organic compounds such as acetaldehyde and ammonia.

  • Isonicotinate Attachment: The pyridine derivative is then reacted with isonicotinic acid to form the isonicotinate derivative.

  • Methylation: The final step involves the methylation of the isonicotinate derivative using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(pyridin-3-YL)isonicotinate undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form pyridine-N-oxide derivatives.

  • Reduction: Reduction reactions can lead to the formation of pyridine derivatives with reduced functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.

Major Products Formed:

  • Pyridine-N-oxide Derivatives: Resulting from oxidation reactions.

  • Reduced Pyridine Derivatives: Formed through reduction reactions.

  • Substituted Pyridine Derivatives: Resulting from substitution reactions.

Scientific Research Applications

Chemistry: Methyl 3-(pyridin-3-YL)isonicotinate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It is being explored for its therapeutic potential in treating various diseases. Industry: The compound finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 3-(pyridin-3-YL)isonicotinate exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Table 1: Key Structural Features and Similarity Scores

Compound Name CAS No. Substituents Similarity Score Key Functional Groups
This compound Not provided 3-pyridin-3-YL, 4-methyl ester N/A Ester, pyridine
Methyl 2-(trifluoromethyl)isonicotinate 588702-68-5 2-CF₃, 4-methyl ester 0.74 Ester, trifluoromethyl, pyridine
Methyl 3-(trifluoromethyl)picolinate 870787-06-7 3-CF₃, 2-methyl ester 0.65 Ester, trifluoromethyl, pyridine
(E)-3-(2-Propyl-6-CF₃-pyridin-3-YL)acrylic acid 1005174-17-3 3-acrylic acid, 6-CF₃, 2-propyl 0.76 Carboxylic acid, CF₃, alkyl
3,5-Dimethylpyrazine-2-carboxylic acid 946493-27-2 3,5-dimethyl, 2-carboxylic acid 0.72 Carboxylic acid, pyrazine, methyl

Key Observations :

  • Substituent Position and Electronic Effects : The pyridin-3-YL group in the target compound introduces a nitrogen-rich aromatic system, contrasting with electron-withdrawing trifluoromethyl (CF₃) groups in analogs like Methyl 2-(trifluoromethyl)isonicotinate. CF₃ substituents enhance lipophilicity and metabolic stability, whereas pyridin-3-YL may improve binding to biological targets via π-π interactions .
  • Backbone Heterocycle : While most analogs are pyridine derivatives, 3,5-dimethylpyrazine-2-carboxylic acid (similarity score 0.72) demonstrates that even pyrazine-based compounds can exhibit functional similarity due to shared ester/carboxylic acid groups .

Key Findings :

  • Hydroxyl Group Utilization : Methyl 3-hydroxyisonicotinate () serves as a precursor for silylated analogs (e.g., TBDMS-protected derivatives), highlighting the importance of hydroxyl group manipulation in derivatization .
  • Ester Stability : The methyl ester group in all compounds is prone to hydrolysis under acidic/basic conditions, necessitating protective strategies during synthesis .

Biological Activity

Methyl 3-(pyridin-3-YL)isonicotinate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of isonicotinic acid derivatives. Its molecular formula is C12H10N2O2C_{12}H_{10}N_2O_2, and it features both a pyridine and an isonicotinate moiety, which contribute to its biological activity. The compound can be synthesized through various methods, including traditional organic synthesis techniques that involve the reaction of isonicotinic acid derivatives with methylating agents.

Biological Activities

1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating various pyridine derivatives, it was found that this compound showed considerable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicated that this compound could inhibit the production of pro-inflammatory cytokines, suggesting a potential mechanism for reducing inflammation in various pathological conditions .

3. Antioxidant Activity
this compound has shown promising antioxidant activity in several assays, including DPPH and ABTS radical scavenging tests. These findings suggest that the compound can neutralize free radicals, potentially offering protective effects against oxidative stress-related diseases .

Research Findings and Case Studies

Study Findings Reference
Antimicrobial ActivityDemonstrated significant activity against S. aureus and E. coli with MIC values of 6.25-12.5 µg/mL
Anti-inflammatory EffectsInhibited pro-inflammatory cytokine production in vitro
Antioxidant CapacityEffective in DPPH and ABTS assays, indicating strong radical scavenging ability

The biological activities of this compound are attributed to its ability to interact with various molecular targets within cells. For instance, the compound may modulate signaling pathways involved in inflammation and oxidative stress response by inhibiting specific enzymes or receptors associated with these processes.

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